Cas no 2138411-35-3 (1-methyl-5-(piperazin-2-yl)-1H-pyrazol-4-amine)

1-methyl-5-(piperazin-2-yl)-1H-pyrazol-4-amine structure
2138411-35-3 structure
Product name:1-methyl-5-(piperazin-2-yl)-1H-pyrazol-4-amine
CAS No:2138411-35-3
MF:C8H15N5
Molecular Weight:181.238200426102
CID:6036404
PubChem ID:165839921

1-methyl-5-(piperazin-2-yl)-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

    • 2138411-35-3
    • 1-methyl-5-(piperazin-2-yl)-1H-pyrazol-4-amine
    • EN300-737544
    • インチ: 1S/C8H15N5/c1-13-8(6(9)4-12-13)7-5-10-2-3-11-7/h4,7,10-11H,2-3,5,9H2,1H3
    • InChIKey: XMKBPKBVDLELSJ-UHFFFAOYSA-N
    • SMILES: N1CCNCC1C1=C(C=NN1C)N

計算された属性

  • 精确分子量: 181.13274550g/mol
  • 同位素质量: 181.13274550g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 174
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.9Ų
  • XLogP3: -1.7

1-methyl-5-(piperazin-2-yl)-1H-pyrazol-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-737544-1.0g
1-methyl-5-(piperazin-2-yl)-1H-pyrazol-4-amine
2138411-35-3 95.0%
1.0g
$1214.0 2025-03-11
Enamine
EN300-737544-0.05g
1-methyl-5-(piperazin-2-yl)-1H-pyrazol-4-amine
2138411-35-3 95.0%
0.05g
$1020.0 2025-03-11
Enamine
EN300-737544-0.5g
1-methyl-5-(piperazin-2-yl)-1H-pyrazol-4-amine
2138411-35-3 95.0%
0.5g
$1165.0 2025-03-11
Enamine
EN300-737544-2.5g
1-methyl-5-(piperazin-2-yl)-1H-pyrazol-4-amine
2138411-35-3 95.0%
2.5g
$2379.0 2025-03-11
Enamine
EN300-737544-10.0g
1-methyl-5-(piperazin-2-yl)-1H-pyrazol-4-amine
2138411-35-3 95.0%
10.0g
$5221.0 2025-03-11
Enamine
EN300-737544-0.1g
1-methyl-5-(piperazin-2-yl)-1H-pyrazol-4-amine
2138411-35-3 95.0%
0.1g
$1068.0 2025-03-11
Enamine
EN300-737544-0.25g
1-methyl-5-(piperazin-2-yl)-1H-pyrazol-4-amine
2138411-35-3 95.0%
0.25g
$1117.0 2025-03-11
Enamine
EN300-737544-5.0g
1-methyl-5-(piperazin-2-yl)-1H-pyrazol-4-amine
2138411-35-3 95.0%
5.0g
$3520.0 2025-03-11

1-methyl-5-(piperazin-2-yl)-1H-pyrazol-4-amine 関連文献

1-methyl-5-(piperazin-2-yl)-1H-pyrazol-4-amineに関する追加情報

1-Methyl-5-(Piperazin-2-yl)-1H-Pyrazol-4-Amine (CAS No. 2138411-35-3): A Comprehensive Overview

Introduction to 1-Methyl-5-(Piperazin-2-yl)-1H-Pyrazol-4-Amine

1-Methyl-5-(Piperazin-2-yl)-1H-Pyrazol-4-Amine, a compound with the CAS registry number 2138411-35-3, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a pyrazole ring with a piperazine moiety, making it a promising candidate for various applications, particularly in drug discovery and development.

The molecular formula of 1-Methyl-5-(Piperazin-2-yl)-1H-Pyrazol-4-Amine is C9H14N6, and its molecular weight is approximately 206.26 g/mol. The compound is characterized by its heterocyclic aromatic system, which contributes to its stability and reactivity under different chemical conditions.

Recent studies have highlighted the potential of this compound as a building block for bioactive molecules due to its ability to undergo various functional group transformations. Its structure allows for easy modification, enabling researchers to explore its utility in designing novel therapeutic agents.

Chemical Structure and Properties

The chemical structure of 1-Methyl-5-(Piperazin-2-yl)-1H-Pyrazol-4-Amine consists of a pyrazole ring (a five-membered ring containing two nitrogen atoms) substituted with a methyl group at position 1 and a piperazine group at position 5. The piperazine ring, which is a six-membered ring containing two nitrogen atoms, adds significant flexibility and hydrogen bonding capacity to the molecule.

The compound's physical properties include a melting point of approximately 200°C, and it is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethanol. These properties make it suitable for use in various synthetic procedures and analytical techniques.

Recent research has focused on the electronic properties of this compound, particularly its ability to act as an electron-deficient aromatic system, which enhances its reactivity in electrophilic substitution reactions.

Applications in Drug Discovery and Development

One of the most promising applications of 1-Methyl-5-(Piperazin-2-yl)-1H-Pyrazol-4-Amine lies in the field of drug discovery. The compound's structure provides an excellent platform for designing molecules with potential therapeutic activity, particularly in areas such as oncology, neurology, and infectious diseases.

Preliminary studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes associated with cancer cell proliferation, suggesting its potential as an anti-cancer agent. Additionally, its ability to modulate ion channels has led researchers to explore its role in treating neurological disorders such as epilepsy and Alzheimer's disease.

In the context of infectious diseases, recent research has highlighted the compound's potential as an anti-viral agent due to its ability to inhibit key viral enzymes involved in replication processes.

Moreover, the compound's versatility allows it to serve as an intermediate in the synthesis of more complex molecules with enhanced bioactivity. For instance, researchers have successfully used this compound as a starting material for constructing multi-functional ligands targeting various biological pathways.

Synthesis and Characterization

The synthesis of 1-Methyl-5-(Piperazin-2-yl)-1H-Pyrazol-4-Amine involves a multi-step process that typically begins with the preparation of the pyrazole ring followed by substitution reactions to introduce the piperazine moiety and methyl group.

A recent study reported an efficient method for synthesizing this compound using microwave-assisted synthesis, which significantly reduces reaction time while maintaining high yields. The characterization of the compound involves standard analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Interestingly, researchers have also explored green chemistry approaches for synthesizing this compound, emphasizing the use of eco-friendly solvents and catalysts to minimize environmental impact.

Safety and Environmental Considerations

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